![molecular formula C21H22N4O3 B5687394 N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide, also known as GB110, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. GB110 has been found to exhibit promising results in preclinical studies, indicating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide has been found to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation. In addition, N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide has also been found to improve mitochondrial function and reduce oxidative stress, which are important factors in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide is its potential as a therapeutic agent for various diseases. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide has been found to exhibit potent activity in preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetic properties of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide, including its absorption, distribution, metabolism, and excretion. Furthermore, future studies should focus on the identification of the molecular targets of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide and the elucidation of its mechanism of action. Finally, the potential therapeutic applications of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide should be further explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide involves a multistep process that starts with the reaction of 2-aminobenzimidazole with p-nitrophenylglycolate to form the corresponding ester. The ester is then reduced with sodium borohydride to produce the alcohol, which is further reacted with piperidine-4-carboxylic acid to obtain N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide has been found to exhibit promising results in preclinical studies for various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide has been found to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and improving mitochondrial function.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-hydroxyacetyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-13-19(27)25-11-9-15(10-12-25)21(28)22-16-7-5-14(6-8-16)20-23-17-3-1-2-4-18(17)24-20/h1-8,15,26H,9-13H2,(H,22,28)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDUHQCDYOMASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C(=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide |
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